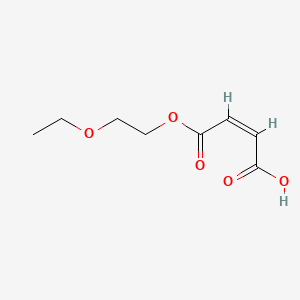
2-Ethoxyethyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl hydrogen maleate is an organic compound with the molecular formula C8H12O5. It is a derivative of maleic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 2-ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl hydrogen maleate can be synthesized through the esterification of maleic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: 2-Ethoxyethyl alcohol.
Substitution: Various substituted maleates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl hydrogen maleate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl hydrogen maleate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can undergo hydrolysis, releasing maleic acid and 2-ethoxyethanol, which can further participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl hydrogen maleate
- 2-Butoxyethyl hydrogen maleate
- 2-Propoxyethyl hydrogen maleate
Comparison
2-Ethoxyethyl hydrogen maleate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and nature of the alkoxy group can influence the compound’s reactivity, solubility, and applications. For instance, 2-methoxyethyl hydrogen maleate has a shorter alkoxy chain, making it more hydrophilic, while 2-butoxyethyl hydrogen maleate has a longer chain, affecting its solubility and reactivity differently.
Properties
CAS No. |
26350-96-9 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h3-4H,2,5-6H2,1H3,(H,9,10)/b4-3- |
InChI Key |
PAUIKJKTXNZJEV-ARJAWSKDSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCOCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


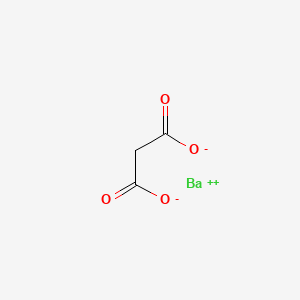

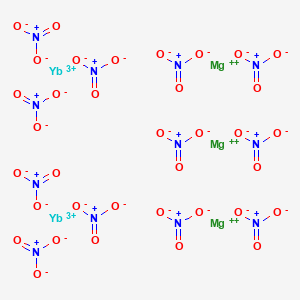


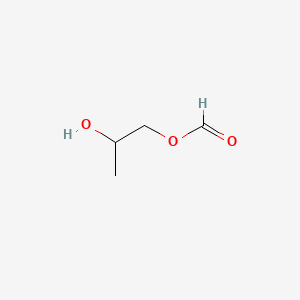
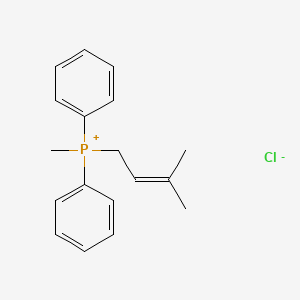

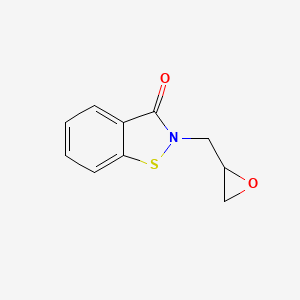


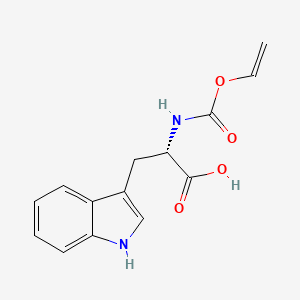
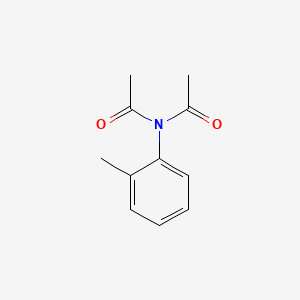
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
